molecular formula C14H24N2O2 B12808522 N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide CAS No. 82872-83-1

N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide

Cat. No.: B12808522
CAS No.: 82872-83-1
M. Wt: 252.35 g/mol
InChI Key: LYOJMYRNPHTKKJ-UHFFFAOYSA-N
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Description

N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3220(sup 2,4))nonane-3-carboxamide is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system. This is followed by a cyclization step to introduce the third ring.

    Introduction of Functional Groups: Functional groups such as the carboxamide and the isopropyl group are introduced through subsequent reactions. For example, the carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Final Adjustments: The final steps often involve purification and crystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Ketones or alcohols.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its tricyclic structure may interact uniquely with biological targets, offering therapeutic benefits in areas such as anti-inflammatory or antimicrobial treatments.

Industry

In the materials science industry, the compound can be used in the development of new polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxylic acid
  • N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-amine

Uniqueness

Compared to similar compounds, N-(1-Methylethyl)-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide is unique due to its specific functional groups and the rigidity of its tricyclic structure. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

82872-83-1

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

5,7,7-trimethyl-N-propan-2-yl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane-3-carboxamide

InChI

InChI=1S/C14H24N2O2/c1-8(2)15-12(17)16-10-9-6-7-14(5,11(10)16)18-13(9,3)4/h8-11H,6-7H2,1-5H3,(H,15,17)

InChI Key

LYOJMYRNPHTKKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1C2C1C3(CCC2C(O3)(C)C)C

Origin of Product

United States

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